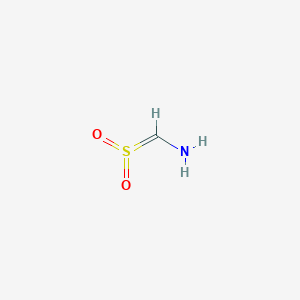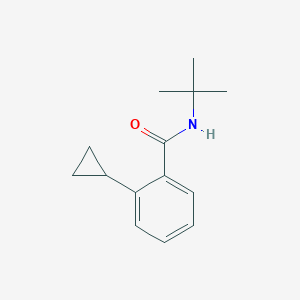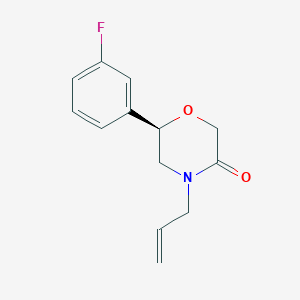![molecular formula C9H9ClO2S B15171693 2-Chloro-6-[(2-hydroxyethyl)sulfanyl]benzaldehyde CAS No. 918882-58-3](/img/structure/B15171693.png)
2-Chloro-6-[(2-hydroxyethyl)sulfanyl]benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-6-[(2-hydroxyethyl)sulfanyl]benzaldehyde is an organic compound that features a benzaldehyde core substituted with a chlorine atom at the second position and a 2-hydroxyethylsulfanyl group at the sixth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-[(2-hydroxyethyl)sulfanyl]benzaldehyde can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 2-chlorobenzaldehyde with 2-mercaptoethanol. The reaction typically proceeds under basic conditions, using a base such as sodium hydroxide or potassium carbonate, and is carried out in a suitable solvent like ethanol or methanol. The reaction mixture is usually heated to reflux to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-6-[(2-hydroxyethyl)sulfanyl]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: 2-Chloro-6-[(2-hydroxyethyl)sulfanyl]benzoic acid.
Reduction: 2-Chloro-6-[(2-hydroxyethyl)sulfanyl]benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Chloro-6-[(2-hydroxyethyl)sulfanyl]benzaldehyde has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a building block for drug development.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and resins.
Biological Studies: The compound is studied for its interactions with biological molecules and potential biological activities.
Mécanisme D'action
The mechanism of action of 2-Chloro-6-[(2-hydroxyethyl)sulfanyl]benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to modulation of their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially altering their function. The 2-hydroxyethylsulfanyl group may also contribute to the compound’s overall reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-6-hydroxybenzaldehyde: Lacks the 2-hydroxyethylsulfanyl group, resulting in different chemical properties and reactivity.
2-Chloro-6-methylsulfanylbenzaldehyde: Contains a methylsulfanyl group instead of a hydroxyethylsulfanyl group, leading to variations in solubility and reactivity.
2-Chloro-6-[(2-aminoethyl)sulfanyl]benzaldehyde: Features an aminoethylsulfanyl group, which can significantly alter its biological activity and chemical behavior.
Uniqueness
2-Chloro-6-[(2-hydroxyethyl)sulfanyl]benzaldehyde is unique due to the presence of both a chlorine atom and a 2-hydroxyethylsulfanyl group on the benzaldehyde core. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various applications in organic synthesis, medicinal chemistry, and material science.
Propriétés
Numéro CAS |
918882-58-3 |
|---|---|
Formule moléculaire |
C9H9ClO2S |
Poids moléculaire |
216.68 g/mol |
Nom IUPAC |
2-chloro-6-(2-hydroxyethylsulfanyl)benzaldehyde |
InChI |
InChI=1S/C9H9ClO2S/c10-8-2-1-3-9(7(8)6-12)13-5-4-11/h1-3,6,11H,4-5H2 |
Clé InChI |
RYFRVSHNQDXRNN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)C=O)SCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4(3H)-Pyrimidinone, 2-amino-5,6-dihydro-6-[3'-methoxy-5'-[(methylsulfonyl)oxy][1,1'-biphenyl]-3-yl]-3,6-dimethyl-](/img/structure/B15171630.png)
![{4-[(2-Aminoethyl)carbamoyl]phenyl}phosphonic acid](/img/structure/B15171635.png)
![3-[(But-2-en-1-yl)oxy]-1-methylquinolin-2(1H)-one](/img/structure/B15171652.png)

![2-Chloro-5-([1,3]oxazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B15171661.png)
![methyl 4-[2-(1H-imidazol-5-yl)ethenyl]benzoate](/img/structure/B15171664.png)

![1,7-Diazaspiro[4.4]nonan-6-one,7-[(1R)-1-phenylethyl]-,(5R)-](/img/structure/B15171674.png)





